ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes a 4-methyl-3-nitrobenzoyl substituent at position 6 and a propyl group at position 5. The nitro group at the benzoyl moiety confers strong electron-withdrawing properties, while the propyl chain enhances lipophilicity compared to shorter alkyl substituents.
Properties
IUPAC Name |
ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-4-11-29-21-17(24(32)28-12-7-6-8-20(28)26-21)14-18(25(33)36-5-2)22(29)27-23(31)16-10-9-15(3)19(13-16)30(34)35/h6-10,12-14H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWJVFXSTKJXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. One common method includes the following steps:
Formation of the triazatricyclo ring system: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the nitrobenzoyl group: This step typically involves a nitration reaction followed by acylation to introduce the 4-methyl-3-nitrobenzoyl group.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the benzoyl group or the triazatricyclo ring system.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to a biological response. The triazatricyclo ring system may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Compound A : Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)Imino-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate
- Substituents :
- Benzoyl group : 3-Methylbenzoyl (electron-donating methyl group).
- Alkyl chain : 3-Methoxypropyl (polar methoxy group enhances solubility).
- Molecular Weight : 474.5 g/mol (C₂₆H₂₆N₄O₅).
- The 3-methoxypropyl substituent increases polarity compared to the propyl group in the target compound, impacting solubility and bioavailability .
Compound B : Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate
- Substituents :
- Benzoyl group : 3-Chlorobenzoyl (moderate electron-withdrawing chlorine).
- Alkyl chain : Methyl (shorter chain reduces lipophilicity).
- CAS No.: 534565-93-0.
- Key Differences: Chlorine substituent provides weaker electron withdrawal compared to nitro, leading to distinct electronic profiles.
Comparative Data Table
*Estimated based on structural similarity to Compound A.
Research Findings and Functional Insights
- Electronic Effects : The nitro group in the target compound significantly lowers the electron density of the benzoyl ring compared to methyl or chloro substituents. This may enhance electrophilic reactivity, such as in nucleophilic aromatic substitution or coordination with metal ions .
- Compound B’s methyl group reduces steric hindrance, which may improve metabolic stability in vivo .
- Crystallography and Packing :
- The nitro group in the target compound may promote stronger hydrogen bonding (e.g., N–O···H interactions) compared to methyl or chloro analogs, influencing crystal packing and stability .
- Puckering analysis (via Cremer-Pople coordinates) could reveal differences in ring conformation due to substituent-induced strain .
Biological Activity
Ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazene derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-tumor and antimicrobial applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a triazine core that is known for its versatility in biological applications.
Biological Activity Overview
Research has demonstrated that triazene compounds exhibit a range of biological activities, including:
- Antitumor Activity : Triazenes are recognized for their capacity to act as alkylating agents, capable of damaging DNA and inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds have shown effectiveness against various bacterial strains and fungi.
Antitumor Activity
A study assessing the biological potential of diaryltriazene-derived compounds indicated significant antitumor activity. For instance, triazene salts demonstrated strong activity against human cancer cell lines such as Burkitt lymphoma and colon adenocarcinoma with IC50 values of approximately 4.91 µg/mL and 5.59 µg/mL respectively .
Table 1: Antitumor Activity of Triazene Compounds
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| Triazene Salt A | Burkitt Lymphoma DAUDI | 4.91 |
| Triazene Salt B | Colon Adenocarcinoma HT-29 | 5.59 |
Antimicrobial Activity
The antimicrobial efficacy of ethyl 6-(4-methyl-3-nitrobenzoyl)imino derivatives has been evaluated through minimum inhibitory concentration (MIC) assays against various pathogens. The results indicated that these compounds possess notable antibacterial properties against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity of Ethyl Triazenes
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.02 |
| Escherichia coli | 0.28 |
| Pseudomonas aeruginosa | 0.64 |
These findings suggest that the compound may serve as a viable alternative in treating infections caused by multidrug-resistant bacteria.
Case Studies
- Case Study on Antitumor Efficacy : A recent investigation into the cytotoxic effects of triazenes on various cancer cell lines revealed that compounds similar to ethyl 6-(4-methyl-3-nitrobenzoyl)imino exhibited significant reduction in cell viability, highlighting their potential as chemotherapeutic agents.
- Evaluation Against Fungal Infections : Another study explored the antifungal activity of triazene derivatives against strains such as Candida albicans. The compounds demonstrated effective inhibition at low concentrations, suggesting their utility in antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
